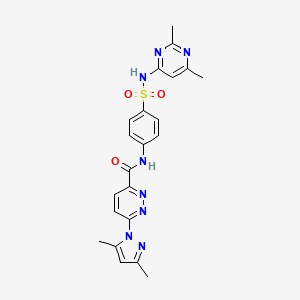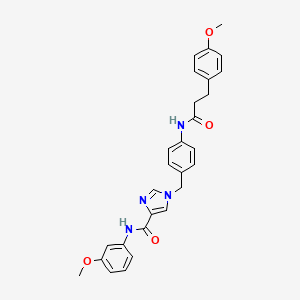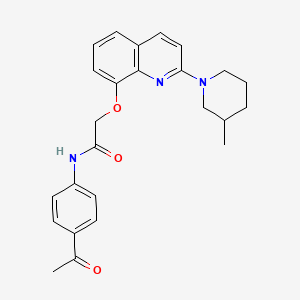![molecular formula C17H16N4O4S2 B2391468 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 2034304-87-3](/img/structure/B2391468.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a novel chemical compound with a unique molecular structure. This compound features a combination of a pyridazinone core and a benzo[d]thiazole unit, linked through an acetamide group, and exhibits interesting biological properties, which have piqued the interest of researchers in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves a multi-step process:
Step 1: : Preparation of the pyridazinone core involves cyclization of a suitable hydrazine derivative with a diketone under acidic or basic conditions.
Step 2: : Synthesis of the benzo[d]thiazole unit is achieved through the reaction of 2-aminothiophenol with a carboxylic acid derivative, often using polyphosphoric acid (PPA) or other dehydrating agents.
Step 3: : The pyridazinone and benzo[d]thiazole intermediates are coupled via an acetamide linkage, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the synthetic route to improve yield and reduce cost. This is often achieved by:
Using robust and scalable reaction conditions.
Employing catalysts to enhance reaction efficiency.
Implementing purification techniques like crystallization, distillation, or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide undergoes several types of chemical reactions:
Oxidation and Reduction
Oxidation: : The compound can undergo oxidation at the methylsulfonyl group, leading to the formation of sulfone or sulfoxide derivatives under strong oxidizing conditions.
Reduction: : The oxo group in the pyridazinone core can be reduced to a hydroxyl group under mild reducing conditions, such as hydrogenation over a metal catalyst.
Substitution Reactions
Nucleophilic Substitution: : The acetamide linkage can be a site for nucleophilic substitution, where the amide nitrogen is replaced by a nucleophile like an amine, resulting in a new amide derivative.
Electrophilic Substitution: : The aromatic ring of the benzo[d]thiazole unit can participate in electrophilic substitution reactions, like nitration or halogenation, yielding substituted aromatic products.
Common Reagents and Conditions
Strong oxidizers (e.g., KMnO₄, H₂O₂) for oxidation reactions.
Reducing agents (e.g., NaBH₄, H₂/Pd) for reduction reactions.
Bases (e.g., NaOH, K₂CO₃) and acids (e.g., HCl, H₂SO₄) for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide serves as a versatile intermediate for synthesizing derivatives with enhanced or modified properties, making it valuable for developing new materials and catalysts.
Biology
Biologically, this compound has been explored for its potential in modulating enzyme activity, particularly targeting enzymes involved in metabolic pathways, showcasing its promise as a lead compound in drug discovery.
Medicine
In medicine, this compound has shown activity against certain diseases, including anti-inflammatory and anticancer properties, making it a candidate for therapeutic development.
Industry
Industrially, the compound is studied for its potential use in manufacturing pharmaceuticals, agrochemicals, and fine chemicals, where its unique reactivity can be harnessed for various applications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and modulating biological pathways:
Molecular Targets: : The compound is known to interact with key enzymes and receptors involved in cellular signaling and metabolic processes.
Pathways Involved: : Its action on these molecular targets results in the modulation of pathways such as inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
When compared with similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide exhibits unique structural features and properties:
Structural Uniqueness: : The combination of a pyridazinone core with a benzo[d]thiazole unit via an acetamide linkage is distinctive, providing a unique set of chemical and biological properties.
Related Compounds: : Compounds such as 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide and 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide, while similar, lack the specific substituents and modifications that confer the unique properties of the target compound.
This detailed exploration of this compound underscores its significance in scientific research and potential applications across various fields. The compound's unique structure and reactivity make it a valuable subject of study for developing new materials, drugs, and industrial products.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-27(24,25)11-4-5-13-14(8-11)26-17(18-13)19-15(22)9-21-16(23)7-6-12(20-21)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNZWLWTHPSFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2391388.png)
![6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2391393.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2391394.png)

![6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2391397.png)

![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2391402.png)

![Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2391404.png)

![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)
